2,3,4,8,9-pentafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one
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Overview
Description
2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE is a complex heterocyclic compound that features a unique arrangement of fluorine atoms and a fused ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE typically involves the reaction of 2-bromo-4-fluorobenzoyl chloride with 2-mercaptobenzimidazole . The reaction conditions often include the use of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The four-membered fused-ring system is formed through a series of cyclization steps, resulting in the planar structure of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups in place of the fluorine atoms.
Scientific Research Applications
2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE has several scientific research applications:
Biology: It serves as a probe to study the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism by which 2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one: This compound shares a similar fused-ring system but with fewer fluorine atoms.
Imidazo[2,1-b][1,3]thiazines: These compounds have a similar core structure and are known for their bioactive properties.
Uniqueness
2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE is unique due to its high degree of fluorination, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring robust and reactive compounds .
Properties
Molecular Formula |
C14H3F5N2OS |
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Molecular Weight |
342.24 g/mol |
IUPAC Name |
2,3,4,8,9-pentafluorobenzimidazolo[2,1-b][1,3]benzothiazin-12-one |
InChI |
InChI=1S/C14H3F5N2OS/c15-5-2-8-9(3-6(5)16)21-13(22)4-1-7(17)10(18)11(19)12(4)23-14(21)20-8/h1-3H |
InChI Key |
RDCPHQGMEHPUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)SC3=NC4=CC(=C(C=C4N3C2=O)F)F |
Origin of Product |
United States |
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